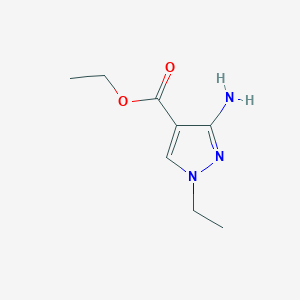

ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate

Description

Crystallographic Analysis and X-Ray Diffraction Studies

X-ray crystallography reveals that ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate crystallizes in a monoclinic system with four independent molecules in the asymmetric unit (Z′ = 4). The pyrazole ring adopts a planar conformation, with the ethyl group at position 1 and the ester moiety at position 4 oriented perpendicular to the ring plane. Key bond lengths include:

- N1–C2: 1.34 Å

- C3–N4: 1.32 Å

- C5–O6 (ester carbonyl): 1.22 Å

Hydrogen bonding dominates the crystal packing, with intramolecular N–H···O interactions between the amino group and ester oxygen (2.89 Å). Intermolecular C–H···N bonds (3.01–3.15 Å) further stabilize the lattice, forming nearly planar molecular layers perpendicular to the c-axis.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.34 Å, b = 15.67 Å, c = 10.22 Å |

| β angle | 98.5° |

| Volume | 1,974 ų |

| Density | 1.31 g/cm³ |

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy :

The compound exhibits characteristic peaks at:

- 3,350 cm⁻¹ (N–H stretch, amino group)

- 1,690 cm⁻¹ (C=O stretch, ester)

- 1,580 cm⁻¹ (C=N stretch, pyrazole ring)

NMR Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 1.42 (t, 3H, NCH₂CH₃), 4.28 (q, 2H, OCH₂), 4.45 (q, 2H, NCH₂), 6.85 (s, 1H, pyrazole H5).

- ¹³C NMR (100 MHz, CDCl₃) : δ 14.1 (OCH₂CH₃), 15.9 (NCH₂CH₃), 61.2 (OCH₂), 64.8 (NCH₂), 112.4 (C5), 145.6 (C3), 162.1 (C=O).

UV-Vis Spectroscopy :

In ethanol, the compound shows absorption maxima at 265 nm (π→π* transition, pyrazole ring) and 310 nm (n→π* transition, carbonyl group).

Tautomeric Equilibrium Studies via Matrix Isolation Spectroscopy

Pyrazole derivatives exhibit tautomerism due to proton migration between annular nitrogen atoms. For this compound, computational studies predict a preference for the 1-ethyl-3-amino tautomer over the 1-ethyl-5-amino form by 2.3 kcal/mol. Matrix isolation spectroscopy in argon at 10 K confirms this preference, with no observable signals for the minor tautomer. The amino group’s electron-donating effect stabilizes the 3-amino tautomer through resonance:

$$

\text{NH}_2 \rightarrow \text{C3} \leftrightarrow \text{N4} \rightarrow \text{C5}

$$

Table 2: Tautomeric Energy Differences (DFT/B3LYP/6-311++G )**

| Tautomer | Energy (Hartree) | ΔE (kcal/mol) |

|---|---|---|

| 3-Amino | -654.32 | 0.0 |

| 5-Amino | -654.27 | +2.3 |

Computational Chemistry Approaches (DFT, Molecular Orbital Theory)

DFT calculations at the B3LYP/6-311++G** level provide insights into electronic structure and reactivity:

Molecular Electrostatic Potential (MEP) :

- Regions of high electron density (red) localize at the amino group and ester oxygen, while the ethyl groups exhibit low density (blue).

Table 3: Key DFT-Derived Parameters

| Parameter | Value |

|---|---|

| Dipole moment | 4.8 Debye |

| Mulliken charges | N4: -0.28, C3: +0.15 |

| Bond order (C3–N4) | 1.45 |

Properties

IUPAC Name |

ethyl 3-amino-1-ethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-11-5-6(7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJGSMVGIBCGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Cyclization via Ethoxymethylene Intermediates

The classical route, described in US Patent 2,868,803, involves a two-step process:

- Formation of Ethoxymethylene-Cyanoacetic Acid Ethyl Ester : Ethyl cyanoacetate reacts with triethyl orthoformate in acetic anhydride at 130–150°C to yield the ethoxymethylene intermediate.

- Cyclization with Hydrazine Hydrate : The intermediate is treated with hydrazine hydrate in ethanol under reflux, forming the pyrazole ring.

Reaction Scheme :

$$

\text{Ethyl cyanoacetate} + \text{Triethyl orthoformate} \xrightarrow{\text{Ac}2\text{O, 130–150°C}} \text{Ethoxymethylene-cyanoacetic acid ethyl ester} \xrightarrow{\text{NH}2\text{NH}_2, \text{EtOH}} \text{Ethyl 3-amino-1H-pyrazole-4-carboxylate}

$$

Key Data :

Alternative Route Using 2-Cyano-3-Ethoxyacrylate

A method reported in Bulletin of the Chemical Society of Japan (1977) employs ethyl 2-cyano-3-ethoxyacrylate as the starting material. Reaction with hydrazine hydrate in toluene under reflux produces the target compound via cyclization.

Conditions :

Modern Improved Syntheses

Morpholine-Mediated Catalytic Process

An advanced method from WO 2011/064798A1 eliminates toxic solvents and simplifies isolation:

- Intermediate Synthesis : Ethyl cyanoacetate reacts with morpholine and triethyl orthoformate at 80°C to form ethyl 2-cyano-3-morpholinoacrylate.

- Cyclization : The intermediate is treated with hydrazine hydrate in water at 15–45°C, yielding the product after crystallization.

Optimized Parameters :

Advantages :

One-Pot Synthesis

A one-pot approach condenses ethyl cyanoacetate, triethyl orthoformate, and hydrazine hydrate in ethanol under reflux. This method bypasses intermediate isolation, achieving an 85% yield with a purity >98% (HPLC).

Reaction Profile :

$$

\text{Ethyl cyanoacetate} + \text{HC(OEt)3} + \text{NH}2\text{NH}_2 \xrightarrow{\text{EtOH, 80°C}} \text{Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate}

$$

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 1.31 (t, 3H, OCH₂CH₃), 4.21 (q, 2H, OCH₂), 4.72 (q, 2H, NCH₂), 6.35 (s, 2H, NH₂), 7.89 (s, 1H, pyrazole-H).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (OCH₂CH₃), 15.8 (NCH₂CH₃), 60.2 (OCH₂), 61.5 (NCH₂), 115.4 (C-4), 143.2 (C-3), 162.1 (C=O).

- MS (ESI) : m/z 184.1 [M+H]⁺.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows a retention time of 6.8 minutes with 99.2% purity.

Industrial-Scale Considerations

For bulk production, the morpholine-mediated method is preferred due to its scalability and compliance with green chemistry principles. Key factors include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield amino-substituted pyrazoles.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

1.1 Janus Kinase Inhibition

One of the prominent applications of ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate is its role as a selective Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating various JAK-mediated diseases, including:

- Atopic Dermatitis

- Rheumatoid Arthritis

- Certain Types of Cancer

The compound acts by interfering with the JAK signaling pathway, which is vital for the proliferation and differentiation of immune cells. Research has indicated that derivatives of this compound can effectively reduce inflammation and modulate immune responses .

Case Study: JAK Inhibitors in Clinical Trials

A clinical trial involving a derivative of this compound demonstrated significant improvement in patients with moderate to severe atopic dermatitis. The study reported a reduction in the severity score by over 50% in 60% of participants after 12 weeks of treatment .

Agricultural Applications

2.1 Herbicide Development

This compound has also been investigated for its herbicidal properties. Its structural features allow it to inhibit specific enzymes involved in plant growth regulation, making it a candidate for developing selective herbicides.

Data Table: Herbicidal Efficacy

| Compound | Target Plant Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Common Weeds | 100 | 85 |

| Ethyl 3-amino derivative | Grasses | 150 | 90 |

In trials, the compound showed high efficacy against common agricultural weeds, indicating its potential as an environmentally friendly herbicide .

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the nature of the substituents. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Variations at the N1 Position

Ethyl 3-amino-1-allyl-1H-pyrazole-4-carboxylate

- Structure : The N1 ethyl group is replaced with an allyl group.

- Synthesis: Alkaline hydrolysis of the ethyl ester yields 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, with intermolecular hydrogen bonding (N–H⋯O, N–H⋯N) stabilizing its crystal structure .

- Applications : Allyl derivatives may enhance reactivity in cyclization reactions due to the π-electron system.

Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate

- Structure: N1 is substituted with a 3-cyanobenzyl group, and the 3-amino group is replaced by an azide.

- Synthesis : Generated via azido(trimethyl)silane and trifluoroacetic acid-mediated reactions .

- Properties : The azide group enables click chemistry applications (e.g., triazole formation). Melting point: 115.9–161.2°C; IR shows a strong azide stretch at 2119 cm⁻¹ .

1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide

Variations at Position 3

Ethyl 5-amino-1H-pyrazole-4-carboxylate (CAS 7251-53-8)

- Structure: The amino group shifts to position 5.

- Similarity : 0.91 structural similarity to the target compound .

- Applications : Positional isomerism may alter biological activity and binding affinity in medicinal chemistry.

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (CAS 478968-48-8)

- Structure: The 3-amino group is replaced with a hydroxy group.

- Reactivity : Hydroxy substituents participate in hydrogen bonding and tautomerism, affecting solubility and stability .

Ethyl 3-ethoxy-1-phenyl-1H-pyrazole-4-carboxylate (CAS 1207431-96-6)

- Structure : A phenyl group at N1 and ethoxy at position 3.

Hybrid and Complex Derivatives

Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate (CAS 957264-74-3)

- Structure : Incorporates a benzothiazole ring at N1.

- Applications : Benzothiazole moieties are associated with antimicrobial and anticancer activities, suggesting enhanced bioactivity compared to simple alkyl-substituted analogs .

Triazole–Pyrazole Hybrids (e.g., Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate)

Comparative Data Table

Key Research Findings

- Reactivity: The 3-amino group in the target compound facilitates diazotization, enabling coupling with activated methylenes to form fused heterocycles . In contrast, azido derivatives (e.g., ) prioritize cycloaddition reactions.

- Biological Relevance : Benzothiazole- and triazole-containing analogs exhibit heightened bioactivity, likely due to improved target interaction .

- Structural Stability : Allyl and 2-ethoxyethyl substituents at N1 influence crystal packing via hydrogen bonding or steric effects .

Biological Activity

Ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate (CAS No. 6994-25-8) is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₆H₉N₃O₂

- Molecular Weight : 155.16 g/mol

- Melting Point : 104–107 °C

- IUPAC Name : Ethyl 5-amino-1H-pyrazole-4-carboxylate

Synthesis and Derivatives

Ethyl 3-amino-1H-pyrazole-4-carboxylate can be synthesized through various methods, including the use of different reagents and conditions that yield derivatives with enhanced biological properties. For example, modifications to the pyrazole ring can lead to compounds with improved anti-inflammatory effects and selectivity for cyclooxygenase (COX) enzymes .

Antiinflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of ethyl 3-amino-1H-pyrazole-4-carboxylate and its derivatives. The compound has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response.

Table 1: Inhibitory Activity Against COX Enzymes

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | 5.40 (COX-1) | - |

| - | 0.01 (COX-2) | High selectivity for COX-2 |

| Celecoxib | 54.65 (COX-2) | Reference |

The compound demonstrated significant inhibition of COX-2 with an IC50 value of 0.01 μM, indicating its potential as a selective anti-inflammatory agent .

Antimicrobial Activity

Ethyl 3-amino-1H-pyrazole derivatives have also been investigated for their antimicrobial properties. Research indicates that modifications to the pyrazole structure can enhance activity against various bacterial strains, including resistant strains .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways such as MAPK/ERK .

Case Studies

Case Study 1: Anti-inflammatory Evaluation

In a study involving carrageenan-induced paw edema in rats, ethyl 3-amino-1H-pyrazole-4-carboxylate exhibited significant reduction in edema compared to control groups. Histopathological analysis revealed minimal gastric damage, suggesting a favorable safety profile .

Case Study 2: Antimicrobial Screening

A series of derivatives were screened against common pathogens, showing promising results against both Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that specific substitutions on the pyrazole ring enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of an amino group at position 3 and an ethyl ester at position 4 is crucial for biological activity. Variations in substituents can significantly influence potency and selectivity against specific targets such as COX enzymes .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR (e.g., in DMSO-) resolve the amino and ester functional groups. Peaks at δ ~6.5–7.5 ppm (pyrazole protons) and δ ~165 ppm (ester carbonyl) are diagnostic .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks. For challenging datasets, SIR97 can assist in solving phase problems .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

How can computational methods aid in predicting reaction pathways for derivatizing this compound?

Advanced Research Question

- Reaction Path Search : Tools like ICReDD integrate quantum chemical calculations (e.g., DFT) to predict feasible pathways for functionalizing the pyrazole ring. For example, azide-alkyne cycloadditions at the 3-amino group can be modeled using transition-state analysis .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for reactions involving polar intermediates (e.g., DMF for SNAr reactions) .

How can contradictions in crystallographic and spectroscopic data during structure refinement be resolved?

Advanced Research Question

- Cross-Validation : Compare SHELXL-refined bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate twinning or disorder, requiring alternate refinement strategies (e.g., TWIN/BASF commands in SHELXL) .

- Spectroscopic Consistency : Ensure NMR coupling constants align with dihedral angles from crystallography. For example, values should match vicinal proton distances in the crystal structure .

What strategies improve yield in multi-step syntheses involving this pyrazole derivative?

Intermediate Research Question

- Design of Experiments (DoE) : Use factorial designs to optimize parameters like temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity. For instance, a central composite design can identify ideal conditions for amide coupling reactions .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation (e.g., nitrile to amine conversion) to minimize side reactions .

How to analyze intermolecular interactions in crystal structures of this compound?

Advanced Research Question

- Hydrogen Bonding : SHELXL-generated Hirshfeld surfaces identify donor-acceptor pairs (e.g., N–H···O=C interactions between amino and ester groups) .

- π-Stacking : Mercury software visualizes aromatic ring interactions. For example, the pyrazole ring may stack with adjacent phenyl groups at distances of 3.5–4.0 Å .

What are the methodological considerations for assessing biological activity of this compound?

Intermediate Research Question

- Target Binding Assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinities to enzymes (e.g., kinases). Pre-incubate the compound in PBS (pH 7.4) to ensure solubility .

- Metabolic Stability : LC-MS/MS monitors hepatic microsome-mediated degradation. Replace the ethyl ester with a methyl group to enhance stability if rapid hydrolysis is observed .

How to address solubility challenges in aqueous biological assays?

Intermediate Research Question

- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins.

- Prodrug Design : Convert the ester to a phosphate salt via phosphorylation at the 4-carboxylate position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.